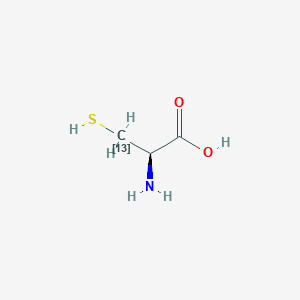

L-Cysteine-3-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H7NO2S |

|---|---|

Molecular Weight |

122.15 g/mol |

IUPAC Name |

(2R)-2-amino-3-sulfanyl(313C)propanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1 |

InChI Key |

XUJNEKJLAYXESH-IJGDANSWSA-N |

Isomeric SMILES |

[13CH2]([C@@H](C(=O)O)N)S |

Canonical SMILES |

C(C(C(=O)O)N)S |

Origin of Product |

United States |

Foundational & Exploratory

what is L-Cysteine-3-13C and its properties

An In-Depth Technical Guide to L-Cysteine-3-¹³C for Researchers and Drug Development Professionals

Introduction

L-Cysteine-3-¹³C is a stable isotope-labeled form of the non-essential amino acid L-cysteine. In this isotopologue, the carbon atom at the 3-position (β-carbon) of the molecule is substituted with a heavy carbon isotope, ¹³C. This non-radioactive label allows for the precise tracking and quantification of cysteine's metabolic fate within biological systems. Due to its central role in protein synthesis, redox homeostasis, and the production of critical downstream metabolites, L-Cysteine-3-¹³C serves as an indispensable tracer in metabolomics, metabolic flux analysis (MFA), and pharmacokinetic studies.

This guide provides a comprehensive overview of L-Cysteine-3-¹³C, its properties, applications, and detailed experimental methodologies relevant to researchers in academia and the pharmaceutical industry.

Core Properties and Specifications

The key physicochemical properties of L-Cysteine-3-¹³C are summarized below. These properties are nearly identical to the unlabeled compound, with the primary difference being the increase in molecular weight due to the ¹³C isotope.

Table 1: Physicochemical Properties of L-Cysteine-3-¹³C

| Property | Value | Source(s) |

| Chemical Formula | C₂¹³CH₇NO₂S | [1][2] |

| Molecular Weight | 122.15 g/mol | [1][3] |

| Exact Mass | 122.023 g/mol | N/A |

| Labeled CAS Number | 201612-57-9 | [3] |

| Unlabeled CAS Number | 52-90-4 | |

| Isotopic Purity | Typically ≥99% | |

| Chemical Purity | Typically ≥98% | |

| Appearance | White or colorless crystalline solid | |

| Synonyms | (2R)-2-Amino-3-sulfanylpropanoic-3-¹³C acid, (R)-Cysteine-3-¹³C |

Metabolic Significance and Applications

L-cysteine is a cornerstone of cellular metabolism. Intracellularly, it is a critical precursor for protein synthesis and the production of glutathione (GSH), taurine, and hydrogen sulfide (H₂S). By introducing L-Cysteine-3-¹³C, researchers can trace the carbon backbone of cysteine as it is incorporated into these diverse and vital biomolecules.

Key Research Applications:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of synthesis of cysteine-derived metabolites like glutathione, which is central to cellular antioxidant defense and detoxification pathways.

-

Biomarker Discovery: Identifying novel metabolic pathways or alterations in cysteine metabolism associated with disease states, such as cancer or neurodegenerative disorders.

-

Drug Development: Used as an internal standard for quantitative analysis of unlabeled cysteine via techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). It can also be used to study the impact of drug candidates on specific metabolic pathways.

-

Proteomics and Biomolecular NMR: Investigating protein structure, function, and turnover rates.

Metabolic Pathway of L-Cysteine

Upon entering the cell, L-Cysteine-3-¹³C follows the endogenous cysteine metabolic pathways. The ¹³C label on the β-carbon is retained during its incorporation into several key downstream molecules, allowing them to be distinguished by mass spectrometry.

References

Applications of ¹³C-Labeled L-Cysteine in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using ¹³C-labeled metabolites has become an indispensable tool in metabolic research, providing a dynamic view of cellular biochemistry that goes beyond static measurements of metabolite concentrations. Among these tracers, ¹³C-labeled L-Cysteine holds a pivotal role in elucidating the intricate pathways of sulfur-containing amino acid metabolism. Its applications span from fundamental studies of cellular redox homeostasis to the investigation of disease-specific metabolic reprogramming in cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core applications of ¹³C-labeled L-Cysteine, detailing experimental protocols, presenting quantitative data, and visualizing the key metabolic pathways and experimental workflows.

L-Cysteine, a semi-essential amino acid, is a critical precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), and other vital metabolites such as taurine and hydrogen sulfide (H₂S)[1]. By introducing L-Cysteine labeled with the heavy isotope of carbon (¹³C) into biological systems, researchers can track the fate of its carbon backbone through various metabolic transformations using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[2][3]. This allows for the precise quantification of metabolic fluxes, providing insights into the rates of synthesis and breakdown of key molecules and the relative activities of competing metabolic pathways[4][5].

This guide will delve into the primary applications of ¹³C-labeled L-Cysteine, with a focus on its use in studying glutathione synthesis, its role in cancer metabolism research, and its utility in understanding cellular responses to oxidative stress and ferroptosis.

Core Applications of ¹³C-Labeled L-Cysteine

The versatility of ¹³C-labeled L-Cysteine as a metabolic tracer allows for its application in a wide array of research areas. The primary applications revolve around its central role in the synthesis of glutathione and its involvement in cellular redox control.

Tracing Glutathione (GSH) Synthesis and Redox Homeostasis

One of the most significant applications of ¹³C-labeled L-Cysteine is in the quantification of de novo glutathione synthesis. Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant antioxidant in mammalian cells. The availability of cysteine is often the rate-limiting factor for its synthesis. By supplying cells or organisms with ¹³C-labeled L-Cysteine, the rate of its incorporation into the glutathione pool can be measured, providing a direct assessment of the glutathione synthesis rate.

This has been instrumental in understanding how various physiological and pathological conditions affect cellular antioxidant capacity. For instance, studies have used ¹³C-L-Cysteine to demonstrate how dietary restrictions of sulfur amino acids can slow the rate of whole blood glutathione synthesis in healthy adults.

Investigating Cancer Metabolism and Ferroptosis

Cancer cells exhibit profound metabolic alterations to support their rapid proliferation and survival. Many tumors show an increased demand for cysteine to fuel glutathione synthesis, which helps them counteract the high levels of oxidative stress associated with their elevated metabolic rate and to resist certain therapies. ¹³C-L-Cysteine tracing studies have been pivotal in dissecting the sources and fates of cysteine in cancer cells, revealing dependencies on extracellular cystine uptake and the activity of specific metabolic pathways.

Furthermore, cysteine metabolism is intricately linked to ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Cysteine is a crucial component of glutathione, and the glutathione-dependent enzyme glutathione peroxidase 4 (GPX4) is a key suppressor of ferroptosis. By tracing the metabolic fate of ¹³C-L-Cysteine, researchers can investigate how cancer cells utilize this amino acid to defend against ferroptosis and identify potential therapeutic targets to induce this cell death pathway.

Elucidating Cysteine Catabolism and Other Metabolic Fates

Beyond glutathione synthesis, ¹³C-labeled L-Cysteine can be used to trace the flux through other important metabolic pathways. Cysteine can be catabolized to produce pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or serve as a building block for other molecules. It is also a precursor for the synthesis of taurine, an amino acid with roles in osmoregulation, bile acid conjugation, and antioxidant defense, and for the production of hydrogen sulfide (H₂S), a signaling molecule with diverse physiological functions. Stable isotope tracing with ¹³C-L-Cysteine allows for the quantitative analysis of the partitioning of cysteine between these different metabolic fates under various conditions.

Quantitative Data from ¹³C-Labeled L-Cysteine Tracing Studies

The following tables summarize quantitative data from studies that have utilized ¹³C-labeled L-Cysteine to measure metabolic rates.

Table 1: Glutathione Synthesis Rates in Healthy Adults on Different Diets

| Diet | Fractional Synthesis Rate (day⁻¹) (Mean ± SD) | Absolute Synthesis Rate (μmol·L⁻¹·day⁻¹) (Mean ± SD) | Whole Blood Glutathione (μM) (Mean ± SD) |

| Adequate Sulfur Amino Acids | 0.65 ± 0.13 | 747 ± 216 | 1142 ± 243 |

| Sulfur Amino Acid-Free | 0.49 ± 0.13 | 579 ± 135 | 1216 ± 162 |

Table 2: Isotopic Enrichment in a Study of Glutathione Synthesis

| Diet | Plasma L-[1-¹³C]cysteine Enrichment (net tracer/tracee ratio) (Mean ± SD) | Whole Blood [¹³C]cysteinyl-GSH Enrichment (net tracer/tracee ratio) (Mean ± SD) |

| Adequate Sulfur Amino Acids | 0.073 ± 0.008 | Not explicitly stated in the provided abstract |

| Sulfur Amino Acid-Free | 0.082 ± 0.015 | Not explicitly stated in the provided abstract |

Experimental Protocols

The following sections provide a detailed methodology for a typical ¹³C-L-Cysteine metabolic tracing experiment in cultured cells, from cell culture to data analysis.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and reach approximately 70-80% confluency at the time of harvesting.

-

Pre-culture: Culture cells in their standard growth medium.

-

Labeling Medium Preparation: Prepare a custom medium that is identical to the standard growth medium but with unlabeled L-Cysteine replaced by the desired concentration of ¹³C-labeled L-Cysteine (e.g., [U-¹³C₃]-L-Cysteine or [1-¹³C]-L-Cysteine). The choice of isotopologue depends on the specific metabolic pathway being investigated.

-

Isotope Labeling: At the start of the experiment, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for a predetermined period. The duration of labeling is critical and depends on the turnover rate of the metabolites of interest. For rapidly synthesized molecules like glutathione, a time course of several hours is often sufficient to observe significant label incorporation.

Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Immediately add a pre-chilled extraction solvent to the cells. A commonly used solvent is 80% methanol in water. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Homogenization and Clarification: Vortex the tubes vigorously and then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

-

Drying: Dry the metabolite extracts, for example, using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A common method for polar metabolites like amino acids and glutathione is hydrophilic interaction liquid chromatography (HILIC).

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). The mass spectrometer is set to detect the different isotopologues of cysteine, glutathione, and other relevant metabolites.

-

Data Acquisition: Acquire data in a way that allows for the quantification of the different mass isotopomers for each metabolite of interest.

Data Analysis and Flux Calculation

-

Peak Integration: Integrate the chromatographic peaks corresponding to the different isotopologues of each metabolite.

-

Correction for Natural Abundance: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other heavy isotopes.

-

Calculation of Isotopic Enrichment: Determine the mole percent enrichment (MPE) or the fractional contribution of the labeled substrate to the metabolite pool.

-

Metabolic Flux Analysis (MFA): For more complex analyses, use specialized software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic network model. This allows for the calculation of absolute metabolic flux rates through the pathways of interest.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways and the experimental workflow for ¹³C-L-Cysteine tracing.

Cysteine Metabolism and Glutathione Synthesis

Caption: Metabolic fate of ¹³C-L-Cysteine, highlighting its incorporation into glutathione.

Experimental Workflow for ¹³C-L-Cysteine Metabolic Flux Analysis

Caption: A streamlined workflow for ¹³C-L-Cysteine based metabolic flux analysis.

Conclusion

¹³C-labeled L-Cysteine is a powerful and versatile tool for interrogating the complexities of sulfur amino acid metabolism. Its application in tracing glutathione synthesis has provided fundamental insights into cellular redox homeostasis and its dysregulation in disease. Furthermore, its use in cancer metabolism research is helping to uncover novel therapeutic vulnerabilities. The detailed experimental protocols and data analysis workflows provided in this guide offer a framework for researchers to design and execute robust stable isotope tracing studies. The continued application and development of techniques utilizing ¹³C-labeled L-Cysteine will undoubtedly continue to advance our understanding of cellular metabolism in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids [jove.com]

- 3. 13C-Isotopic enrichment of glutathione in cell extracts determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. academic.oup.com [academic.oup.com]

The Role of L-Cysteine-3-13C in Elucidating Protein Synthesis and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in the study of protein dynamics, offering unparalleled insights into synthesis, turnover, and metabolic flux. Among the various isotopically labeled amino acids, L-Cysteine labeled with Carbon-13 at the beta-carbon position (L-Cysteine-3-13C) provides a unique probe for tracking the fate of cysteine in cellular processes. Its incorporation into the proteome allows for the precise quantification of protein synthesis rates and the investigation of cysteine's role in various metabolic pathways, including its function as a precursor for glutathione, taurine, and hydrogen sulfide.[1][2] This technical guide provides an in-depth overview of the application of this compound in protein synthesis studies, detailing experimental protocols, presenting quantitative data, and illustrating relevant biological pathways and workflows.

Core Applications of this compound in Protein Research

The unique properties of this compound make it a versatile tool for a range of applications in proteomics and metabolic research:

-

Protein Synthesis and Turnover Studies: By introducing this compound into cell culture media or administering it to animal models, researchers can monitor the rate of its incorporation into newly synthesized proteins. This allows for the calculation of protein-specific synthesis and degradation rates, providing a dynamic view of the proteome.[3][4]

-

Metabolic Flux Analysis: Tracing the 13C label from L-cysteine through various metabolic pathways enables the quantification of metabolic fluxes. This is crucial for understanding how cells allocate resources and respond to different physiological or pathological conditions.[5]

-

Structural Biology: Isotopic labeling with 13C is a cornerstone of modern nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the structural analysis of proteins. While uniform labeling is common, the specific incorporation of this compound can provide targeted structural information about cysteine-rich domains or disulfide bond formation.

-

Quantitative Proteomics: this compound can be used as an internal standard in quantitative mass spectrometry workflows, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), for the accurate quantification of protein abundance between different experimental conditions.

Quantitative Data Presentation

The following tables present representative quantitative data that can be obtained from protein synthesis studies using this compound. The data is hypothetical but reflects the types of results generated in such experiments.

Table 1: Protein Turnover Rates in Response to Drug Treatment

This table illustrates how this compound labeling can be used to determine changes in protein turnover rates following drug treatment. The half-life of proteins is calculated based on the rate of incorporation of the labeled cysteine.

| Protein ID | Gene Name | Condition | Half-life (hours) | Fold Change |

| P02768 | ALB | Control | 220 | - |

| P02768 | ALB | Drug Treated | 180 | -1.22 |

| P62258 | ACTG1 | Control | 95 | - |

| P62258 | ACTG1 | Drug Treated | 92 | -1.03 |

| Q06830 | PRDX1 | Control | 60 | - |

| Q06830 | PRDX1 | Drug Treated | 85 | +1.42 |

Table 2: this compound Incorporation into a Specific Protein Over Time

This table shows the time-course of this compound incorporation into a specific protein, which is a direct measure of its synthesis rate.

| Time (hours) | Protein: HSP90AA1 | % this compound Incorporation |

| 0 | 0.0 | |

| 2 | 12.5 | |

| 4 | 23.8 | |

| 8 | 40.1 | |

| 16 | 65.2 | |

| 24 | 78.9 | |

| 48 | 91.3 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies involving this compound. Below are key experimental protocols.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the steps for quantitative proteomics using this compound in a SILAC experiment.

-

Cell Culture Preparation:

-

Culture two populations of cells in parallel.

-

For the "light" population, use standard cell culture medium.

-

For the "heavy" population, use a custom medium depleted of regular L-cysteine and supplemented with a known concentration of this compound.

-

Ensure cells are cultured for at least five to six doublings to achieve near-complete incorporation of the labeled amino acid.

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.

-

-

Sample Harvesting and Lysis:

-

Harvest both cell populations.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the protein lysate using an appropriate protease, typically trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" labeled peptides. The ratio of the intensities of the isotopic peaks for a given peptide corresponds to the relative abundance of the protein in the two samples.

-

Protocol 2: In Vivo Metabolic Labeling in a Mouse Model

This protocol describes the use of this compound for in vivo protein turnover studies in mice.

-

Animal Acclimatization:

-

Acclimate mice to a custom diet that is identical to their standard chow but contains a defined amount of L-cysteine.

-

-

Isotope Administration:

-

Switch the mice to a diet where the standard L-cysteine is replaced with this compound. Alternatively, the labeled amino acid can be administered via intraperitoneal injection or oral gavage for pulse-chase experiments.

-

-

Time-Course Tissue Collection:

-

At various time points after the introduction of the labeled cysteine, sacrifice the mice and harvest tissues of interest.

-

Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.

-

-

Protein Extraction and Preparation:

-

Homogenize the tissues and extract proteins using a suitable lysis buffer.

-

Purify the protein of interest or analyze the total proteome.

-

Digest the proteins into peptides using trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture by LC-MS/MS to determine the incorporation of this compound into specific peptides.

-

-

Data Analysis:

-

Calculate the fractional synthesis rate (FSR) for each protein by modeling the rate of incorporation of the labeled cysteine over time. The protein turnover rate can then be derived from the FSR.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Caption: Metabolic fate of this compound within the cell.

Caption: A typical workflow for a SILAC experiment.

Caption: Logical flow of protein turnover analysis.

Conclusion

This compound is a powerful tool for the detailed investigation of protein synthesis, turnover, and metabolic pathways. Its application in techniques such as SILAC and in vivo metabolic labeling, coupled with high-resolution mass spectrometry, provides researchers and drug development professionals with the ability to obtain precise quantitative data on the dynamics of the proteome. The experimental protocols and conceptual workflows presented in this guide offer a solid foundation for designing and implementing robust studies to unravel the complex roles of cysteine in health and disease. As analytical technologies continue to advance, the utility of this compound in systems biology and translational research is expected to expand even further.

References

- 1. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dynamic 13C-labeling experiments prove important differences in protein turnover rate between two Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]

- 5. embopress.org [embopress.org]

L-Cysteine-3-¹³C for Tracing Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-Cysteine Metabolism and the Power of Stable Isotope Tracing

L-cysteine is a semi-essential sulfur-containing amino acid that serves as a critical building block for proteins and a precursor to several vital biomolecules.[1][2] Its metabolic pathways are central to cellular homeostasis, influencing processes such as redox balance, detoxification, and cell signaling. The major metabolic fates of L-cysteine include its incorporation into proteins, and its role as a precursor for the synthesis of glutathione (GSH), taurine, and hydrogen sulfide (H₂S).[1][2][3] Given its multifaceted roles, the dysregulation of L-cysteine metabolism has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.

Stable isotope tracing has emerged as a powerful technique to quantitatively and dynamically investigate metabolic pathways in living systems. By introducing molecules labeled with stable isotopes like ¹³C, researchers can trace the metabolic fate of these molecules and their constituent atoms. L-Cysteine-3-¹³C is a specific isotopologue of L-cysteine where the carbon atom at the third position (the β-carbon) is replaced with a ¹³C isotope. This targeted labeling allows for the precise tracking of the carbon backbone of cysteine as it is metabolized, providing invaluable insights into the activity of various metabolic pathways. This guide provides a comprehensive overview of the application of L-Cysteine-3-¹³C for tracing metabolic pathways, with a focus on experimental design, detailed protocols, and data interpretation.

Principles of Metabolic Tracing with L-Cysteine-3-¹³C

The fundamental principle behind using L-Cysteine-3-¹³C as a tracer is the ability to distinguish it and its downstream metabolites from their unlabeled counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The ¹³C isotope imparts a mass shift of +1 Dalton to the molecule, allowing for the detection and quantification of labeled species.

By supplying L-Cysteine-3-¹³C to cells, tissues, or whole organisms, researchers can address several key metabolic questions:

-

Cellular Uptake and Bioavailability: The rate and extent of L-cysteine uptake by different cells and tissues can be determined by measuring the enrichment of ¹³C-labeled cysteine intracellularly.

-

Glutathione (GSH) Synthesis: As a direct precursor to GSH, tracing the incorporation of the ¹³C label from L-cysteine into the GSH pool provides a direct measure of de novo GSH synthesis rates.

-

Taurine and Hydrogen Sulfide (H₂S) Production: The contribution of L-cysteine to the synthesis of other important metabolites like taurine and the gasotransmitter H₂S can be investigated.

-

Metabolic Reprogramming in Disease: Differences in L-cysteine metabolism between healthy and diseased states, such as in cancer, can be elucidated, potentially revealing novel therapeutic targets.

The choice of labeling at the C-3 position is significant as this carbon is retained in key downstream metabolites like glutathione, allowing for the direct tracing of the cysteine backbone in these molecules.

L-Cysteine Metabolic Pathways

L-cysteine stands at a crucial junction of several metabolic pathways. Understanding these pathways is essential for designing and interpreting tracer experiments with L-Cysteine-3-¹³C.

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining meaningful and reproducible data from L-Cysteine-3-¹³C tracing studies.

Experimental Design Considerations

-

Model System: The choice of the model system (e.g., cell lines, primary cells, organoids, or in vivo models) will depend on the biological question. In vivo studies, such as in mice, provide a more systemic view of metabolism.

-

Tracer Concentration and Labeling Duration: The concentration of L-Cysteine-3-¹³C and the duration of labeling should be optimized to achieve sufficient isotopic enrichment in downstream metabolites without causing metabolic perturbations.

-

Control Groups: Appropriate control groups are essential. These may include unlabeled controls (to determine natural isotopic abundance) and experimental controls relevant to the study (e.g., vehicle-treated animals).

-

Metabolite Extraction: The method for metabolite extraction should be chosen to ensure the stability of cysteine and its metabolites. Derivatization of free thiols may be necessary to prevent oxidation.

-

Analytical Platform: Liquid chromatography-mass spectrometry (LC-MS) is the most common and powerful technique for analyzing ¹³C-labeled metabolites due to its high sensitivity and resolution.

Generalized Experimental Protocol for In Vivo L-Cysteine-3-¹³C Tracing

This protocol is a generalized procedure based on methodologies reported for stable isotope tracing in mice.

Materials:

-

L-Cysteine-3-¹³C (e.g., from Cambridge Isotope Laboratories, Inc. or MedChemExpress)

-

Sterile saline solution

-

Animal model (e.g., mice)

-

Infusion pump

-

Tools for tissue collection

-

Liquid nitrogen

-

Metabolite extraction buffer (e.g., 80% methanol)

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Tracer Preparation: Prepare a sterile solution of L-Cysteine-3-¹³C in saline at the desired concentration.

-

Animal Acclimatization: Acclimatize the animals to the experimental conditions.

-

Tracer Administration: Infuse the L-Cysteine-3-¹³C solution into the animals. The route of administration (e.g., intravenous) and infusion rate should be optimized for the specific study.

-

Sample Collection: At the end of the infusion period, euthanize the animals and rapidly collect tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Metabolite Extraction: a. Homogenize the frozen tissue in ice-cold 80% methanol. b. Centrifuge the homogenate at high speed to pellet proteins and other cellular debris. c. Collect the supernatant containing the metabolites.

-

LC-MS Analysis: a. Analyze the metabolite extracts using a high-resolution LC-MS system. b. Develop a chromatographic method to separate L-cysteine and its key downstream metabolites (e.g., glutathione). c. Operate the mass spectrometer in a mode that allows for the detection and quantification of both unlabeled (M+0) and ¹³C-labeled (M+1) isotopologues of the target metabolites.

Data Presentation and Analysis

The primary data obtained from an L-Cysteine-3-¹³C tracing experiment are the mass spectra showing the distribution of isotopologues for each metabolite of interest. This data can be used to calculate isotopic enrichment and to infer metabolic fluxes.

Quantitative Data Summary

The following table summarizes representative data from a study that utilized ¹³C₃-L-cysteine to investigate cysteine uptake in colorectal cancer tumors in mice.

| Metabolite | Tissue Type | Relative Abundance (Unlabeled) | Relative Abundance (¹³C-labeled) | Total Abundance |

| L-Cysteine | Non-tumor | ~75% | ~25% | Lower |

| L-Cysteine | Tumor | ~50% | ~50% | Higher |

Data are illustrative and based on the findings reported in the cited literature, where peak areas were normalized to an internal standard.

Data Analysis Workflow

References

Principle of Metabolic Flux Analysis Using L-Cysteine-3-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Cysteine-3-¹³C, provides a dynamic view of how cells utilize specific nutrients and synthesize essential biomolecules. This technical guide details the principles, experimental protocols, and data interpretation associated with using L-Cysteine-3-¹³C for MFA. L-Cysteine is a semi-essential amino acid central to cellular homeostasis, serving as a precursor for the synthesis of proteins, the major antioxidant glutathione (GSH), taurine, and the signaling molecule hydrogen sulfide (H₂S).[1] By tracing the path of the ¹³C label from L-Cysteine-3-¹³C, researchers can quantify the flux through these critical metabolic pathways, offering insights into cellular redox status, detoxification mechanisms, and signaling processes. This guide is intended for researchers, scientists, and drug development professionals seeking to apply this technique to understand disease states and evaluate the metabolic effects of therapeutic interventions.

Core Principles of ¹³C Metabolic Flux Analysis

¹³C Metabolic Flux Analysis is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[2][3] The core principle involves introducing a substrate labeled with a stable isotope of carbon (¹³C) into a biological system and then tracking the incorporation of this isotope into downstream metabolites.[2]

The general workflow of a ¹³C-MFA experiment consists of five main stages[2]:

-

Experimental Design: This includes selecting the appropriate ¹³C-labeled tracer, determining the optimal labeling duration, and defining the cell culture conditions.

-

Tracer Experiment: Cells or organisms are cultured in a medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.

-

Isotopic Labeling Measurement: Metabolites are extracted from the cells, and the distribution of ¹³C isotopes within these molecules is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Flux Estimation: A computational model of the relevant metabolic network is used to simulate the flow of the ¹³C label. By comparing the measured isotopic labeling patterns with the simulated patterns, the intracellular metabolic fluxes can be estimated.

-

Statistical Analysis: The goodness-of-fit between the experimental and simulated data is evaluated, and confidence intervals for the estimated fluxes are calculated.

L-Cysteine-3-¹³C is a valuable tracer for several reasons. The ¹³C label is on the third carbon of the cysteine molecule. This specific labeling allows for precise tracking of the carbon backbone as it is incorporated into various downstream products. For instance, the synthesis of glutathione from glutamate, cysteine, and glycine will result in a glutathione molecule with a specific mass shift corresponding to the incorporation of the ¹³C-labeled cysteine. Similarly, the conversion of cysteine to taurine can be monitored by observing the appearance of the ¹³C label in taurine and its intermediates.

L-Cysteine Metabolic Pathways

Intracellular L-cysteine is a critical node in cellular metabolism, primarily contributing to three major pathways: glutathione synthesis, taurine synthesis, and hydrogen sulfide production. Extracellular L-cystine is taken up by cells and reduced to L-cysteine, which then enters these pathways.

Glutathione Synthesis Pathway

Glutathione (GSH) is a tripeptide synthesized from glutamate, cysteine, and glycine. It is a major cellular antioxidant, crucial for detoxifying reactive oxygen species (ROS) and maintaining redox homeostasis. The synthesis of GSH is a two-step enzymatic process.

Taurine Synthesis Pathway

Taurine is an abundant amino acid with roles in bile acid conjugation, osmoregulation, and neuromodulation. The primary route of taurine synthesis involves the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to hypotaurine, and subsequent oxidation to taurine.

Hydrogen Sulfide (H₂S) Synthesis Pathway

Hydrogen sulfide is a gaseous signaling molecule involved in various physiological processes, including vasodilation and neuromodulation. Cysteine can be catabolized by several enzymes to produce H₂S.

Experimental Protocols

The following protocols provide a general framework for conducting a metabolic flux analysis experiment using L-Cysteine-3-¹³C. These should be adapted based on the specific cell type, experimental conditions, and analytical instrumentation.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare the experimental medium by supplementing a cysteine-free base medium (e.g., custom RPMI 1640) with a known concentration of L-Cysteine-3-¹³C. The unlabeled L-cysteine should be replaced with the labeled counterpart.

-

Isotope Labeling: Once cells have reached the desired confluency, replace the standard culture medium with the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label and to reach an isotopic steady state. This time will vary depending on the cell type and the turnover rates of the metabolites of interest.

Metabolite Extraction

-

Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to quench metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.

-

Supernatant Collection: Collect the supernatant containing the extracted metabolites.

Mass Spectrometry Analysis

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be derivatized if necessary for gas chromatography-mass spectrometry (GC-MS) analysis or reconstituted in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Instrumentation: Analyze the samples using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) coupled with either GC or LC for separation of the metabolites.

-

Data Acquisition: Acquire mass spectra in a full scan mode to detect all ions within a specified mass range. The high resolution of the instrument is crucial for distinguishing between the naturally occurring isotopes and the ¹³C-labeled isotopologues.

Data Presentation and Analysis

Quantitative Data Summary

The primary output of a ¹³C-MFA experiment is a set of metabolic flux values. These are typically presented in a table, allowing for easy comparison between different experimental conditions. The following tables represent examples of how quantitative data from L-Cysteine-3-¹³C tracing experiments can be presented.

| Metabolite | Isotopic Labeling (% of Total Pool) |

| L-Cysteine-3-¹³C | >99% |

| Glutathione (GSH) | 45% |

| Hypotaurine | 35% |

| Taurine | 23% |

Table 1: Example of isotopic enrichment in key metabolites after labeling with L-Cysteine-3-¹³C in cultured cells.

| Metabolic Flux | Flux Rate (nmol/10⁶ cells/hr) |

| Cysteine uptake | 15.2 ± 1.5 |

| Glutathione synthesis | 6.8 ± 0.7 |

| Taurine synthesis | 5.3 ± 0.6 |

| Protein synthesis | 2.1 ± 0.3 |

| H₂S production | 1.0 ± 0.2 |

Table 2: Example of calculated metabolic flux rates from a ¹³C-MFA experiment using L-Cysteine-3-¹³C.

Visualizations

Experimental Workflow

Figure 1: A generalized workflow for metabolic flux analysis using L-Cysteine-3-¹³C.

L-Cysteine Metabolic Pathways

Figure 2: The primary metabolic fates of L-Cysteine within the cell.

L-Cysteine and Redox Signaling

Figure 3: The role of L-Cysteine in maintaining cellular redox homeostasis and influencing downstream signaling.

Conclusion

Metabolic flux analysis using L-Cysteine-3-¹³C is a robust technique for quantifying the metabolic fate of cysteine and understanding its contribution to key cellular processes, including antioxidant defense and the production of important biomolecules. For researchers in drug development, this methodology offers a powerful tool to assess the on-target and off-target metabolic effects of novel therapeutics. By providing a quantitative measure of pathway activity, L-Cysteine-3-¹³C MFA can help to identify biomarkers of drug efficacy and toxicity, and to elucidate mechanisms of drug action and resistance. The detailed protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this advanced metabolic analysis technique.

References

L-Cysteine-3-¹³C as a Tracer in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Cysteine-3-¹³C as a tracer in quantitative proteomics. It covers the core principles, detailed experimental methodologies, data interpretation, and visualization of relevant biological pathways.

Introduction to Stable Isotope Labeling with L-Cysteine-3-¹³C

Stable isotope labeling has become an indispensable tool in proteomics for the relative and absolute quantification of proteins and the study of protein dynamics.[1] L-Cysteine, a semi-essential amino acid, is of particular interest due to the unique chemical properties of its thiol group, which is involved in protein structure, catalysis, and redox signaling.[2] By introducing a heavy isotope like ¹³C into the cysteine molecule, researchers can differentiate between protein populations from different experimental conditions.

L-Cysteine-3-¹³C, where the carbon atom at the beta position to the carboxyl group is replaced with its heavy isotope, serves as a powerful tracer. When introduced into cell culture media, it is incorporated into newly synthesized proteins.[3] Mass spectrometry (MS) can then distinguish between the "light" (¹²C) and "heavy" (¹³C) cysteine-containing peptides, allowing for precise quantification of changes in protein abundance, turnover rates, and post-translational modifications.[4]

Key Advantages of Using L-Cysteine-3-¹³C:

-

Specificity: Targets cysteine-containing proteins, which are often involved in critical functional roles.

-

Minimal Perturbation: The chemical properties of ¹³C-labeled cysteine are nearly identical to its natural counterpart, minimizing impact on cellular processes.[1]

-

Versatility: Applicable to a wide range of studies, including protein expression profiling, redox proteomics, and metabolic flux analysis.

Experimental Protocols

The successful use of L-Cysteine-3-¹³C as a tracer relies on a meticulously executed experimental workflow. The following protocols are a synthesis of established methods in quantitative proteomics.

Metabolic Labeling using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

This protocol describes the metabolic labeling of cells for comparative proteomic analysis.

Materials:

-

Cell line of interest

-

SILAC-grade DMEM or RPMI 1640 medium deficient in L-cysteine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Cysteine (¹²C)

-

"Heavy" L-Cysteine-3-¹³C

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Culture Adaptation:

-

Culture cells for at least five passages in the "light" SILAC medium supplemented with "light" L-cysteine and dFBS to ensure complete incorporation of the light amino acid.

-

Concurrently, culture a parallel set of cells in the "heavy" SILAC medium supplemented with L-Cysteine-3-¹³C and dFBS.

-

-

Experimental Treatment:

-

Once full incorporation is confirmed (typically >95%), apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as the control.

-

-

Cell Harvesting and Lysis:

-

Wash cells with ice-cold PBS and harvest.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet with lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Digestion:

-

Quantify the protein concentration of the lysate.

-

Reduce disulfide bonds with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Alkylate free cysteine residues with an alkylating agent such as iodoacetamide (IAM) to prevent disulfide bond reformation.

-

Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.

-

-

Peptide Cleanup:

-

Stop the digestion by acidification (e.g., with formic acid).

-

Desalt the peptide mixture using a C18 solid-phase extraction column.

-

-

LC-MS/MS Analysis:

-

Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Redox Proteomics: Differential Cysteine Labeling

This protocol is designed to quantify the oxidation state of cysteine residues.

Materials:

-

Protein extract

-

N-ethylmaleimide (NEM) (light isotope)

-

d5-NEM (heavy isotope)

-

TCEP (Tris(2-carboxyethyl)phosphine)

-

Trypsin

-

C18 spin columns

Procedure:

-

Lysis and Initial Alkylation:

-

Lyse cells in a buffer containing "light" NEM to block all reduced cysteine residues.

-

-

Removal of Excess NEM:

-

Remove excess NEM using a desalting column.

-

-

Reduction of Oxidized Cysteines:

-

Reduce the reversibly oxidized cysteine residues to their free thiol form using TCEP.

-

-

Second Alkylation:

-

Alkylate the newly reduced cysteine residues with "heavy" d5-NEM.

-

-

Protein Digestion and Analysis:

-

Digest the proteins with trypsin.

-

Analyze the resulting peptides by LC-MS/MS. The ratio of heavy to light NEM-labeled peptides for a given cysteine site provides a quantitative measure of its oxidation state.

-

Data Presentation and Interpretation

Quantitative proteomics data is typically presented in tables that summarize the identified proteins and their relative abundance changes between experimental conditions.

Table 1: Example of Protein Quantification Data from a SILAC Experiment

| Protein ID | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | Log2 (Heavy/Light) | p-value |

| P04637 | TP53 | ...C(12)LLPK... | 1.2E+08 | 2.5E+08 | 1.05 | 0.001 |

| Q06609 | MAPK1 | ...C(12)GTGR... | 9.8E+07 | 4.5E+07 | -1.12 | 0.023 |

| P60709 | ACTB | ...C(12)FGR... | 5.4E+08 | 5.6E+08 | 0.05 | 0.981 |

| ... | ... | ... | ... | ... | ... | ... |

-

Protein ID and Gene Name: Unique identifiers for the protein.

-

Peptide Sequence: The identified peptide containing the labeled cysteine.

-

Light/Heavy Intensity: The peak area from the mass spectrometer for the peptide with the light (¹²C) or heavy (¹³C) isotope.

-

Log2 (Heavy/Light): The log2 transformed ratio of the heavy to light intensity, representing the fold change in protein abundance. A positive value indicates upregulation in the "heavy" labeled condition, while a negative value indicates downregulation.

-

p-value: Statistical significance of the observed change.

Table 2: Example of Cysteine Oxidation Quantification

| Protein ID | Cysteine Position | Peptide Sequence | Light NEM Intensity | Heavy NEM Intensity | % Oxidation |

| P08238 | Cys153 | ...C(light)GACK... | 7.2E+06 | 1.8E+07 | 71.4 |

| Q13547 | Cys244 | ...VVC(light)PG... | 9.1E+07 | 1.1E+07 | 10.8 |

| ... | ... | ... | ... | ... | ... |

-

% Oxidation: Calculated as [Heavy Intensity / (Light Intensity + Heavy Intensity)] * 100. This represents the percentage of a specific cysteine residue that was in an oxidized state.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological pathways.

Signaling Pathway Example: Oxidative Stress and the MAPK/ERK Pathway

Cysteine residues are highly susceptible to oxidation, which can act as a molecular switch in signaling pathways. Oxidative stress can impact cascades like the MAPK/ERK pathway, which is central to cell proliferation, differentiation, and survival.

This guide provides a foundational understanding of the use of L-Cysteine-3-¹³C in proteomics. For specific applications, further optimization of the protocols may be necessary.

References

An In-depth Technical Guide to Exploratory Studies Using Stable Isotope-Labeled Cysteine

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling (SIL) has become an indispensable tool in mass spectrometry (MS)-based quantitative proteomics, enabling precise and robust quantification of proteins and their post-translational modifications.[1][2] Among the amino acids used for labeling, cysteine holds a unique position due to the high nucleophilicity and redox sensitivity of its thiol group.[3][4] This reactivity makes cysteine a key player in protein structure, enzyme catalysis, and redox signaling. Consequently, exploratory studies leveraging stable isotope-labeled cysteine are providing profound insights into complex biological processes, identifying novel drug targets, and accelerating the development of covalent inhibitors and targeted protein degraders.[4]

This technical guide provides an in-depth overview of the core principles, experimental methodologies, and applications of using stable isotope-labeled cysteine in exploratory research. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret experiments in this cutting-edge field.

Core Principles of Stable Isotope Labeling with Cysteine

Stable isotope labeling techniques for quantitative proteomics rely on the incorporation of "heavy" isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides, creating a mass shift that can be detected by a mass spectrometer. By comparing the signal intensities of the "light" (natural abundance isotope) and "heavy" labeled forms, researchers can accurately quantify changes in protein abundance or modification occupancy between different samples.

Cysteine-focused stable isotope labeling can be broadly categorized into two main approaches:

-

Metabolic Labeling: In this in vivo approach, cells are cultured in a medium where a standard amino acid is replaced with its stable isotope-labeled counterpart. For cysteine, this involves using stable isotope-labeled cysteine in the culture medium. However, due to cysteine's potential toxicity and metabolic interconversions, arginine and lysine are more commonly used in the popular SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) method.

-

Chemical Labeling: This in vitro approach involves the chemical modification of cysteine residues with isotopically coded reagents after protein extraction and digestion. This method is particularly powerful for studying cysteine reactivity and redox status. Several chemical labeling strategies targeting cysteine have been developed, including Isotope-Coded Affinity Tags (ICAT), Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), and isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP).

Key Experimental Methodologies

Detailed and robust experimental protocols are critical for the success of any stable isotope labeling study. Below are summaries of key methodologies that utilize stable isotope-labeled cysteine or cysteine-reactive probes.

While less common for cysteine directly, the principles of SILAC are foundational to metabolic labeling.

Experimental Protocol: A Generalized SILAC Workflow

-

Cell Culture: Two populations of cells are cultured in parallel. One population is grown in a "light" medium containing natural abundance amino acids, while the other is grown in a "heavy" medium containing a stable isotope-labeled amino acid (e.g., ¹³C₆-Arginine).

-

Experimental Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Mixing: The "light" and "heavy" cell populations are lysed, and the protein extracts are mixed in a 1:1 ratio.

-

Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the stable isotope label.

-

Data Analysis: The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

References

The Biological Significance of L-Cysteine-3-13C Incorporation: A Technical Guide for Researchers

November 28, 2025

Introduction

L-cysteine, a semi-essential sulfur-containing amino acid, holds a central position in cellular metabolism, protein structure, and redox homeostasis.[1] Its thiol group makes it a potent antioxidant and a critical component of the tripeptide glutathione (GSH), the most abundant intracellular antioxidant.[2][3] Understanding the dynamics of cysteine metabolism is paramount in various fields, including cancer biology, neurodegenerative diseases, and drug development. The incorporation of stable isotopes, particularly L-Cysteine-3-13C, provides a powerful tool for tracing the metabolic fate of cysteine in living systems with high precision and without the hazards associated with radioactive isotopes.[4]

This technical guide offers an in-depth exploration of the biological significance of this compound incorporation. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core applications, detailed experimental methodologies, and quantitative data interpretation.

Core Applications of this compound Tracing

The use of this compound as a metabolic tracer enables the precise elucidation of several key cellular processes:

-

Metabolic Flux Analysis (MFA): By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic pathways originating from cysteine.[5] This is crucial for understanding how metabolic networks are rewired in disease states like cancer.

-

Glutathione (GSH) Synthesis and Redox Homeostasis: L-Cysteine is a rate-limiting precursor for the synthesis of glutathione. Tracing this compound allows for the direct measurement of the de novo synthesis rate of GSH, providing insights into a cell's capacity to combat oxidative stress.

-

Protein Synthesis and Turnover: As a proteinogenic amino acid, the rate of this compound incorporation into the proteome can be used to quantify protein synthesis rates, offering a dynamic view of cellular growth and response to stimuli.

-

Drug Discovery and Development: Understanding how drugs affect cysteine metabolism is critical. This compound tracing can be employed to elucidate the mechanism of action of drugs that target metabolic pathways and to understand mechanisms of drug resistance.

Quantitative Data from this compound Tracing Studies

The following tables summarize quantitative data from studies that have utilized 13C-labeled cysteine to investigate metabolic processes. This data provides a reference for expected isotopic enrichment and metabolic flux in various experimental systems.

Table 1: Isotopic Enrichment of Glutathione and Related Metabolites Following this compound Labeling

| Cell Line/Tissue | Experimental Condition | Labeled Precursor | Metabolite | Isotopic Enrichment (%) | Reference |

| Human Glioma Cells | Cysteine/Cystine Deprivation | [U-13C]-Cystine | Glutathione (GSH) | >95% | |

| Murine Pancreatic Cancer | In vivo infusion | [U-13C6]-Cystine | Glutathione (GSH) | ~10-20% | |

| Murine Liver | In vivo infusion | [U-13C6]-Cystine | Glutathione (GSH) | ~30-40% | |

| HCT116 Cells | Deep 13C Labeling | [U-13C3]-Cysteine | Cysteine | ~98% | |

| HCT116 Cells | Deep 13C Labeling | [U-13C3]-Cysteine | Glutathione (GSH) | ~95% |

Table 2: Metabolic Flux Ratios Determined by 13C-Cysteine Tracing

| Biological System | Pathway Investigated | Flux Ratio Measured | Method | Finding | Reference |

| E. coli | Central Carbon Metabolism | Glycolysis vs. Pentose Phosphate Pathway | GC-MS | Specific 13C-glucose tracers provide precise flux estimates. | |

| Mammalian Cells | Cysteine Catabolism | Cysteine flux to Taurine vs. Pyruvate | LC-MS/MS | Varies significantly between different cell types and tissues. | |

| Cancer Cells | Glutamine Anaplerosis | Contribution of glutamine to TCA cycle | LC-MS/MS | Cancer cells often exhibit high rates of glutamine utilization. |

Experimental Protocols

The successful application of this compound tracing relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Protocol 1: Stable Isotope Tracing of Cysteine Metabolism in Cultured Cells

This protocol outlines the general steps for labeling cultured mammalian cells with this compound and preparing samples for mass spectrometry analysis.

1. Cell Culture and Labeling:

- Culture cells of interest to ~70-80% confluency in standard growth medium.

- Prepare labeling medium by supplementing cysteine-free medium with a known concentration of this compound (e.g., 200 µM). The concentration should be optimized based on the cell line and experimental goals.

- Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.

- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. The duration should be sufficient to achieve a steady-state labeling of the metabolites of interest.

2. Metabolite Extraction:

- After the desired labeling period, rapidly aspirate the labeling medium.

- Wash the cells once with ice-cold PBS.

- Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

- Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

- To prevent the oxidation of free thiols, the extraction solvent can be supplemented with a derivatizing agent such as N-ethylmaleimide (NEM).

- Vortex the tubes vigorously and incubate on ice for 20 minutes to ensure complete protein precipitation.

- Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.

- Collect the supernatant containing the polar metabolites and transfer to a new tube for analysis.

3. Sample Analysis by Mass Spectrometry (MS):

- The extracted metabolites can be analyzed by various MS platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

- For LC-MS/MS: Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate the polar metabolites.

- Set up the mass spectrometer to perform Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the different isotopologues of cysteine and its downstream metabolites (e.g., glutathione).

- The mass shift corresponding to the incorporation of one 13C atom from this compound will be +1 Da.

- Data analysis involves integrating the peak areas of the different isotopologues to determine the fractional isotopic enrichment.

Protocol 2: 13C-Based Metabolic Flux Analysis (MFA)

This protocol provides a high-level overview of the steps involved in a 13C-MFA experiment.

1. Experimental Design:

- Define the metabolic network of interest.

- Choose an appropriate 13C-labeled tracer (e.g., this compound, [U-13C]-Glucose) that will provide informative labeling patterns for the pathways under investigation.

- Conduct parallel labeling experiments with different tracers if necessary to resolve complex metabolic networks.

2. Isotopic Labeling and Sample Collection:

- Perform the labeling experiment as described in Protocol 1, ensuring that the cells reach a metabolic and isotopic steady state.

- Collect extracellular flux data by measuring the uptake and secretion rates of key metabolites (e.g., glucose, lactate, amino acids) from the culture medium.

3. Analytical Measurement:

- Measure the mass isotopomer distributions (MIDs) of key intracellular metabolites, typically proteinogenic amino acids, using GC-MS or LC-MS/MS.

4. Computational Modeling:

- Use specialized software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates to a metabolic model.

- The software will then estimate the intracellular metabolic fluxes that best explain the experimental data.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows related to this compound incorporation.

Caption: Major metabolic fates of intracellular L-Cysteine.

Caption: De novo glutathione synthesis pathway.

References

- 1. Cysteine metabolic circuitries: druggable targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Methodological & Application

L-Cysteine-3-13C Labeling: A Powerful Tool for Quantitative Proteomics in Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a cornerstone technique in quantitative proteomics, enabling the precise measurement of protein abundance and turnover. While arginine and lysine are the most commonly used amino acids in SILAC experiments, the strategic use of isotopically labeled L-cysteine, such as L-Cysteine-3-13C, offers unique advantages for studying specific biological processes. Cysteine's pivotal role in protein structure through disulfide bond formation, its function as a key component of the antioxidant glutathione, and its involvement in redox-sensitive signaling pathways make it a valuable target for metabolic labeling.

This document provides detailed application notes and a comprehensive protocol for utilizing this compound in mammalian cell culture for quantitative proteomic analysis.

Introduction to this compound Labeling

This compound is a stable, non-radioactive isotope-labeled form of the amino acid L-cysteine. In a SILAC experiment, one population of cells is cultured in a "light" medium containing naturally abundant L-cysteine, while another is cultured in a "heavy" medium where the standard L-cysteine is replaced with this compound. Over several cell divisions, the "heavy" cysteine is incorporated into newly synthesized proteins.

Following experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy isotope-labeled peptides allows for the accurate relative quantification of protein levels between the two samples.

Key Applications

-

Studying Redox-Regulated Signaling Pathways: Cysteine residues are often subject to reversible oxidative modifications that act as molecular switches in signaling pathways. This compound labeling can be used to quantify changes in the abundance of proteins involved in these pathways under conditions of oxidative stress. A prime example is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response that is highly sensitive to the cellular redox state influenced by cysteine availability.

-

Investigating Glutathione Biosynthesis and Metabolism: Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By tracing the incorporation of this compound, researchers can study the dynamics of GSH biosynthesis and its impact on cellular redox homeostasis in response to various stimuli, including drug candidates.

-

Analyzing Protein Turnover and Disulfide Bond Dynamics: This technique can be applied to measure the synthesis and degradation rates of specific proteins, particularly those rich in cysteine or where disulfide bond formation is crucial for function and stability.

Experimental Considerations

Several factors should be considered when designing an this compound labeling experiment:

-

Cell Line Selection: The chosen cell line must be auxotrophic for cysteine, meaning it cannot synthesize it de novo and relies on an external supply from the culture medium. Most commonly used cell lines for SILAC, such as HEK293, HeLa, and A549, are suitable.

-

Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids, including cysteine, which would compete with the labeled cysteine and lead to incomplete labeling. Therefore, it is crucial to use dialyzed FBS, from which small molecules like amino acids have been removed.

-

Cysteine Stability: L-cysteine is prone to oxidation to L-cystine (a dimer of two cysteine molecules) in culture media. While cells can typically import and reduce cystine back to cysteine, it is a factor to consider in media preparation and storage.

-

Incorporation Time: Complete incorporation of the labeled amino acid is essential for accurate quantification. This typically requires a minimum of five to six cell doublings. The incorporation efficiency should be validated by mass spectrometry before commencing the main experiment.

-

Potential Cytotoxicity: High concentrations of cysteine can be toxic to some cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration of this compound that supports cell growth and proliferation without inducing significant cytotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to this compound labeling experiments.

| Parameter | Recommended Range/Value | Notes |

| This compound Concentration | 0.1 - 0.4 mM (12.2 - 48.8 mg/L) | The optimal concentration can be cell-line dependent. It is recommended to match the concentration of L-cysteine or L-cystine in the standard formulation of the culture medium being used (e.g., DMEM, RPMI-1640). |

| Incorporation Efficiency | > 95% | This should be empirically determined for each cell line and experimental setup by analyzing a small sample of protein lysate by mass spectrometry after 5-6 cell doublings. |

| Cell Doublings for Labeling | 5 - 6 doublings | This ensures that the original "light" proteins are sufficiently diluted out and replaced by newly synthesized "heavy" proteins. |

| Dialyzed FBS Concentration | 10% (v/v) | A standard concentration for most cell culture applications. The use of dialyzed FBS is mandatory to avoid competition from unlabeled cysteine. |

| Cell Viability | > 90% | Cell viability should be monitored throughout the labeling period to ensure that the labeling conditions are not adversely affecting cell health. This can be assessed using methods like the Trypan Blue exclusion assay or MTT assay. |

Table 1: Recommended Experimental Parameters for this compound Labeling.

| Cell Line | L-Cysteine/L-Cystine Concentration in Standard Medium | Expected Proliferation Effect of Cysteine Supplementation |

| HEK293 | ~0.2 mM (Cystine in DMEM) | Generally well-tolerated. |

| HeLa | ~0.2 mM (Cystine in DMEM) | May show sensitivity to higher concentrations. |

| A549 | ~0.2 mM (Cystine in F-12K) | Generally well-tolerated. |

| MCF-7 | ~0.2 mM (Cystine in EMEM) | Can exhibit dose-dependent effects on proliferation. |

Table 2: Cell Line-Specific Considerations for L-Cysteine Labeling.

Experimental Protocols

Protocol 1: Preparation of this compound SILAC Media

-

Base Medium Preparation: Start with a custom formulation of your desired base medium (e.g., DMEM, RPMI-1640) that is deficient in L-cysteine and L-cystine.

-

Reconstitution of Labeled and Unlabeled Cysteine:

-

Heavy Medium: Dissolve this compound in sterile phosphate-buffered saline (PBS) or directly into the base medium to achieve the desired final concentration (e.g., 0.2 mM).

-

Light Medium: Dissolve unlabeled L-cysteine in sterile PBS or the base medium to the same final concentration as the heavy counterpart.

-

-

Supplementation: To 500 mL of each of the light and heavy base media, add the following sterile-filtered components:

-

50 mL of dialyzed Fetal Bovine Serum (10% final concentration).

-

5 mL of Penicillin-Streptomycin solution (1% final concentration).

-

5 mL of L-Glutamine or a stable equivalent like GlutaMAX™ (if not already in the base medium).

-

The appropriate volume of the reconstituted this compound (for heavy medium) or unlabeled L-cysteine (for light medium).

-

-

Sterilization and Storage: Sterile-filter the complete media using a 0.22 µm filter unit. Store the prepared media at 4°C, protected from light. It is recommended to use the media within 2-4 weeks of preparation.

Protocol 2: this compound Labeling of Mammalian Cells

-

Cell Seeding: Seed the cells in their regular growth medium in two separate sets of culture flasks or plates.

-

Adaptation to SILAC Media: Once the cells reach 70-80% confluency, aspirate the regular medium and wash the cells once with sterile PBS.

-

Initiation of Labeling: Add the prepared "light" SILAC medium to one set of cells and the "heavy" SILAC medium to the other.

-

Cell Passaging and Label Incorporation: Culture the cells for at least 5-6 doublings in their respective SILAC media. Passage the cells as you would normally, always resuspending them in the corresponding fresh SILAC medium. Monitor cell morphology and proliferation to ensure the labeling is not having adverse effects.

-

Verification of Labeling Efficiency (Optional but Recommended): After 4-5 doublings, harvest a small number of cells from the "heavy" population. Extract proteins, perform a quick in-gel digest of a prominent protein band, and analyze by mass spectrometry to confirm >95% incorporation of this compound.

-

Experimental Treatment: Once complete labeling is achieved, the cells are ready for the experimental treatment (e.g., drug exposure, induction of oxidative stress). Apply the treatment to one or both populations of cells according to your experimental design.

Protocol 3: Sample Preparation for Mass Spectrometry

-

Cell Harvesting: After the experimental treatment, wash the cells twice with ice-cold PBS. Harvest the cells using a cell scraper or by gentle trypsinization.

-

Cell Counting and Mixing: Accurately count the number of cells from the "light" and "heavy" populations. For relative quantification, it is crucial to mix an equal number of cells from each population (e.g., 1:1 ratio).

-

Cell Lysis: Pellet the mixed cells by centrifugation and lyse the pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

-

Protein Quantification: Clarify the lysate by centrifugation to remove cell debris. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Protein Reduction, Alkylation, and Digestion:

-

Reduction: Take a desired amount of protein (e.g., 50-100 µg) and reduce the disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylation: Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.

-

Digestion: Quench the alkylation reaction with DTT. Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting: Stop the digestion by adding formic acid. Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway involving cysteine.

Caption: Experimental workflow for this compound SILAC.

Application Notes and Protocols for Quantitative Mass Spectrometry with L-Cysteine-3-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteine, a semi-essential amino acid, is a critical component of numerous biological processes, including protein synthesis, detoxification, and redox signaling. Its thiol group makes it a key player in the structure of proteins through disulfide bonds and a central component of the major cellular antioxidant, glutathione. Stable isotope-labeled L-Cysteine, such as L-Cysteine-3-13C, provides a powerful tool for tracing the metabolic fate of cysteine and quantifying its incorporation into various biomolecules using mass spectrometry.[1] This allows for the precise measurement of protein turnover, metabolic flux, and the dynamics of post-translational modifications.

These application notes provide detailed protocols for utilizing this compound in quantitative mass spectrometry-based proteomics and metabolomics, enabling researchers to investigate complex cellular processes with high accuracy and specificity. Key applications include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for comparative proteomics, tracing glutathione biosynthesis, and performing metabolic flux analysis (MFA).

Key Applications and Methodologies

SILAC-based Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes between different cell populations.[2][3] By metabolically incorporating "heavy" amino acids containing stable isotopes (e.g., this compound) into one cell population and "light" (natural abundance) amino acids into a control population, a direct comparison of protein abundance can be made by mass spectrometry.[2] The resulting peptide pairs from the two populations are chemically identical but differ in mass, allowing for their relative quantification from the mass spectra.[4]

This protocol outlines the steps for a SILAC experiment comparing two cell populations (e.g., control vs. treated).

a. Cell Culture and Labeling:

-

Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) deficient in L-Cysteine. For the "heavy" medium, supplement with this compound. For the "light" medium, supplement with natural abundance L-Cysteine. Ensure all other essential amino acids are present.

-

Cell Adaptation: Culture the cells for at least five to six doublings in the respective "heavy" and "light" media to ensure near-complete incorporation of the labeled amino acid.

-

Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug compound) to the "heavy" labeled cells while maintaining the "light" labeled cells as a control.

-